molecular formula C9H11F2N B3016777 (2S)-2-(3,4-Difluorophenyl)propan-1-amine CAS No. 2248184-24-7

(2S)-2-(3,4-Difluorophenyl)propan-1-amine

Cat. No. B3016777
CAS RN: 2248184-24-7
M. Wt: 171.191
InChI Key: KGRMFVYVHCPFET-ZCFIWIBFSA-N
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Description

(2S)-2-(3,4-Difluorophenyl)propan-1-amine, commonly known as 'DFPP', is a chiral amine compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFPP possesses a unique chemical structure that makes it a promising candidate for the development of new drugs. In

Mechanism of Action

DFPP acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine transporter (DAT) inhibitor. It inhibits the reuptake of serotonin and dopamine, leading to an increase in their concentration in the synaptic cleft. This results in an enhanced neurotransmission and is responsible for the observed pharmacological effects of DFPP.
Biochemical and Physiological Effects:
DFPP has been shown to modulate various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and synaptic plasticity. DFPP has been shown to have a positive effect on cognitive function and memory.

Advantages and Limitations for Lab Experiments

DFPP possesses several advantages for lab experiments. It is a chiral compound that can be synthesized with high enantiomeric purity. It has a well-defined mechanism of action and exhibits potent pharmacological effects. However, DFPP also has some limitations. Its high lipophilicity and low water solubility make it difficult to formulate into a suitable dosage form. Furthermore, its potential side effects need to be carefully evaluated before its clinical use.

Future Directions

DFPP has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in humans. One potential direction is the development of DFPP-based drugs for the treatment of depression, anxiety, and other mood disorders. DFPP can also be explored for its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Furthermore, the development of new synthetic routes for DFPP and its analogs can lead to the discovery of novel drugs with improved pharmacological properties.
Conclusion:
In conclusion, DFPP is a promising compound with potential therapeutic applications. Its unique chemical structure and well-defined mechanism of action make it an attractive candidate for the development of new drugs. Further research is needed to fully understand its pharmacological effects and evaluate its safety and efficacy in humans.

Synthesis Methods

DFPP can be synthesized using various methods, including the reductive amination of 3,4-difluorophenylacetone with (S)-1-aminoindan. Another method involves the reduction of 3,4-difluoroacetophenone with sodium borohydride, followed by the reaction with (S)-1-aminoindan. Both methods result in the formation of DFPP with high yields and enantiomeric purity.

Scientific Research Applications

DFPP has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-depressant properties. DFPP has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

(2S)-2-(3,4-difluorophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6H,5,12H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRMFVYVHCPFET-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(3,4-Difluorophenyl)propan-1-amine

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